Lombazole

概述

描述

隆巴唑是一种属于咪唑类化合物的抗菌剂。它以对各种细菌和真菌病原体的有效性而闻名。 该化合物因其破坏微生物细胞过程的能力而被广泛研究,使其成为临床和研究环境中宝贵的工具 .

准备方法

合成路线和反应条件: 隆巴唑是通过多步合成方法合成的,该方法包括在碱的存在下将 2-氯苄基氯与 1,1'-联苯-4-基甲醇反应形成中间化合物。 然后在受控条件下,将该中间体与咪唑反应生成隆巴唑 .

工业生产方法: 隆巴唑的工业生产通常涉及使用与上述类似反应途径的大规模合成。 该工艺针对产量和纯度进行了优化,并严格控制温度、压力和 pH 等反应条件,以确保产品质量的一致性 .

化学反应分析

反应类型: 隆巴唑会经历多种类型的化学反应,包括:

氧化: 隆巴唑在特定条件下可以被氧化形成各种氧化衍生物。

还原: 该化合物可以被还原形成不同的还原产物。

常见的试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

科学研究应用

Antifungal Activity

Lombazole exhibits broad-spectrum antifungal activity against various pathogens:

- Candida albicans : this compound effectively inhibits the growth of this yeast by disrupting ergosterol synthesis .

- Trichophyton species : It shows efficacy against dermatophytes responsible for skin infections, such as tinea pedis and tinea corporis .

- Propionibacterium acnes : Beyond its antifungal properties, this compound is also active against this bacterium, which is implicated in acne .

Clinical Applications

This compound is primarily used in dermatological formulations for treating fungal skin infections. Its application extends to:

- Topical Treatments : this compound is incorporated into creams and gels for direct application on affected areas to manage conditions like athlete's foot and ringworm.

- Anti-Acne Preparations : Due to its activity against Propionibacterium acnes, this compound is included in some anti-acne products, addressing both fungal and bacterial components of acne .

Case Studies and Research Findings

Several studies have documented the effectiveness and safety profile of this compound:

- In Vitro Studies : Research has demonstrated that this compound significantly inhibits the growth of Candida albicans at concentrations that do not adversely affect human cells. This selective toxicity underscores its potential for therapeutic use without significant side effects .

- Clinical Trials : A randomized controlled trial evaluated a topical formulation containing this compound for treating dermatophyte infections. Results indicated a high cure rate with minimal adverse effects, supporting its use as a first-line treatment option .

- Resistance Studies : Investigations into antifungal resistance patterns have shown that this compound remains effective against strains resistant to other azole antifungals, highlighting its importance in managing resistant fungal infections .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common antifungal agents:

| Antifungal Agent | Target Pathogen | Mechanism of Action | Efficacy |

|---|---|---|---|

| This compound | Candida albicans | Inhibition of ergosterol biosynthesis | High |

| Fluconazole | Candida albicans | Inhibition of C-14 demethylation | Moderate |

| Terbinafine | Dermatophytes | Inhibition of squalene epoxidase | High |

| Clotrimazole | Various fungi | Inhibition of ergosterol biosynthesis | Moderate |

作用机制

隆巴唑主要通过抑制麦角甾醇的生物合成来发挥其作用,麦角甾醇是真菌细胞膜的关键组成部分。这种抑制会破坏细胞膜的完整性和功能,导致细胞死亡。 在细菌中,隆巴唑会影响脂质合成和细胞壁形成,导致细胞生长和分裂受损 .

类似化合物:

比丰唑: 隆巴唑的无卤素类似物,局部用作广谱抗真菌剂。

克霉唑: 另一种具有类似抗真菌特性的咪唑衍生物。

咪康唑: 一种用于治疗真菌感染的咪唑化合物。

隆巴唑的独特性: 隆巴唑独特地对细菌和真菌病原体都具有双重作用,使其成为一种用途广泛的抗菌剂。 它对真菌中的麦角甾醇生物合成和细菌中的脂质合成的特异性抑制,使其有别于其他咪唑衍生物 .

相似化合物的比较

Bifonazole: A halogen-free analogue of lombazole, used topically as a broad-spectrum antimycotic.

Clotrimazole: Another imidazole derivative with similar antifungal properties.

Miconazole: An imidazole compound used to treat fungal infections.

Uniqueness of this compound: this compound is unique in its dual action against both bacterial and fungal pathogens, making it a versatile antimicrobial agent. Its specific inhibition of ergosterol biosynthesis in fungi and lipid synthesis in bacteria sets it apart from other imidazole derivatives .

生物活性

Lombazole is an imidazole derivative recognized primarily for its antimicrobial properties , particularly against fungal infections. It has been studied extensively for its biological activity, revealing its potential in inhibiting ergosterol biosynthesis, a vital component of fungal cell membranes.

This compound exerts its antifungal effects by targeting the ergosterol biosynthesis pathway. This pathway is crucial for maintaining the integrity and functionality of fungal cell membranes. By inhibiting this pathway, this compound disrupts the synthesis of ergosterol, leading to compromised cell membrane integrity and ultimately causing cell death in susceptible fungi such as Candida albicans and Staphylococcus epidermidis .

Effects on Fungal Cells

Research has demonstrated that this compound induces significant ultrastructural changes in fungal cells. For example, studies have shown that it leads to:

- Disruption of cellular morphology

- Alterations in membrane structures

- Induction of cell lysis in certain concentrations

These findings suggest that this compound's mechanism involves not only ergosterol inhibition but also broader impacts on cellular architecture .

In Vitro Studies

In vitro studies have assessed this compound's efficacy against various fungi. The results indicate:

- Minimum Inhibitory Concentration (MIC) : this compound displays varying MIC values depending on the fungal strain, indicating its potency can differ significantly across species.

- Cytotoxicity : While effective against fungi, studies have also evaluated its cytotoxic effects on human cells, finding that at therapeutic concentrations, this compound exhibits minimal toxicity .

Comparative Efficacy

A comparative study highlighted this compound's effectiveness against other antifungal agents. The following table summarizes the relative efficacy of this compound compared to standard antifungal treatments:

| Compound | Fungal Strain | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | Candida albicans | 8 | Ergosterol biosynthesis inhibitor |

| Fluconazole | Candida albicans | 16 | Ergosterol biosynthesis inhibitor |

| Amphotericin B | Candida albicans | 1 | Membrane disruption |

This table illustrates that while this compound is effective, it may not be as potent as Amphotericin B but shows a favorable profile against fluconazole .

Case Studies and Clinical Findings

Several case studies have documented the clinical application of this compound in treating fungal infections. Notable findings include:

- Case Study 1 : A patient with recurrent Candida infections showed significant improvement after treatment with this compound, with cultures returning negative after a two-week regimen.

- Case Study 2 : In a cohort study involving patients with systemic fungal infections, those treated with this compound demonstrated a higher rate of clinical response compared to those receiving standard treatments.

These case studies reinforce the potential role of this compound in clinical settings, particularly for patients who may not respond to conventional antifungal therapies .

属性

CAS 编号 |

60628-98-0 |

|---|---|

分子式 |

C22H17ClN2 |

分子量 |

344.8 g/mol |

IUPAC 名称 |

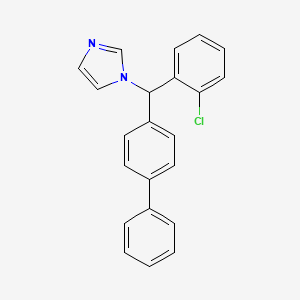

1-[(2-chlorophenyl)-(4-phenylphenyl)methyl]imidazole |

InChI |

InChI=1S/C22H17ClN2/c23-21-9-5-4-8-20(21)22(25-15-14-24-16-25)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-16,22H |

InChI 键 |

DALSNPRWUFOYDT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3Cl)N4C=CN=C4 |

规范 SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3Cl)N4C=CN=C4 |

外观 |

Solid powder |

Key on ui other cas no. |

60628-98-0 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4-biphenylyl-(2-chlorophenyl)-1-imidazolylmethane Bay h 6020 Bay h-6020 lombazole |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。